molecular formula C26H26FN3O B3479154 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B3479154
M. Wt: 415.5 g/mol
InChI Key: OHAQKHIQRUSENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a complex organic compound with a unique structure that combines a dibenzoazepine core with a piperazine ring substituted with a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the dibenzoazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: The dibenzoazepine intermediate is then reacted with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent.

    Substitution with the fluorophenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, organometallic reagents, solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide: Shares the dibenzoazepine core but lacks the piperazine and fluorophenyl groups.

    1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone: Similar core structure but without the piperazine and fluorophenyl substitutions.

Uniqueness

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is unique due to the combination of the dibenzoazepine core with the piperazine ring and fluorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O/c27-22-11-13-23(14-12-22)29-17-15-28(16-18-29)19-26(31)30-24-7-3-1-5-20(24)9-10-21-6-2-4-8-25(21)30/h1-8,11-14H,9-10,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAQKHIQRUSENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 2
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 3
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 4
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 5
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

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